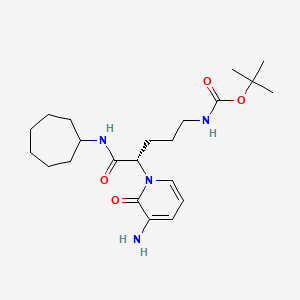
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate typically involves multi-step organic reactions. The key steps may include:
Formation of the pyridinone ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Formation of the carbamate group: This can be done by reacting the amine with tert-butyl chloroformate.
Coupling reactions: To attach the cycloheptylamino and other substituents to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyridinone groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the pyridinone ring or the carbamate group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, carbamates are often used as intermediates in the production of pesticides, herbicides, and pharmaceuticals. This compound could be explored for similar applications.
Mecanismo De Acción
The mechanism of action of (S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Pathway interference: The compound may interfere with biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: A widely used insecticide with a carbamate structure.
Physostigmine: A medicinal compound used to treat glaucoma and myasthenia gravis.
Rivastigmine: A drug used to treat Alzheimer’s disease.
Uniqueness
(S)-Tert-butyl (4-(3-amino-2-oxopyridin-1(2H)-YL)-5-(cycloheptylamino)-5-oxopentyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer specific biological activities or chemical reactivity that distinguishes it from other carbamates.
Propiedades
Fórmula molecular |
C22H36N4O4 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(4S)-4-(3-amino-2-oxopyridin-1-yl)-5-(cycloheptylamino)-5-oxopentyl]carbamate |
InChI |
InChI=1S/C22H36N4O4/c1-22(2,3)30-21(29)24-14-8-13-18(26-15-9-12-17(23)20(26)28)19(27)25-16-10-6-4-5-7-11-16/h9,12,15-16,18H,4-8,10-11,13-14,23H2,1-3H3,(H,24,29)(H,25,27)/t18-/m0/s1 |
Clave InChI |
KXOZWLYXJFOAMD-SFHVURJKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)NC1CCCCCC1)N2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


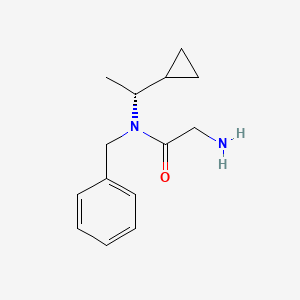

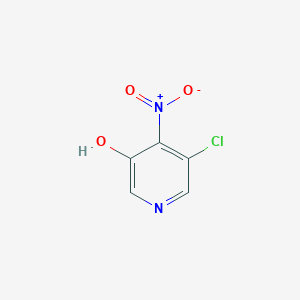

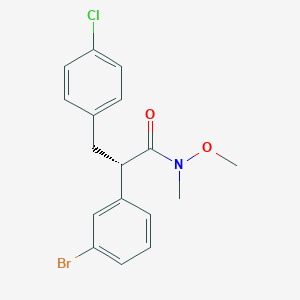
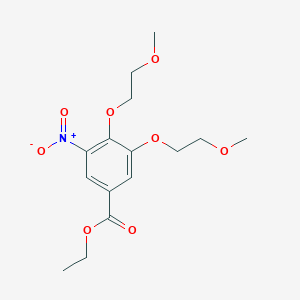
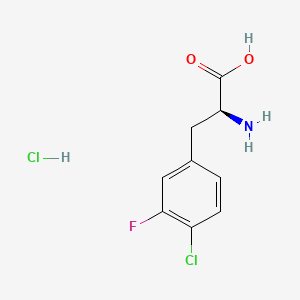



![Methyl 2-oxo-2-(5-oxo-2-(trifluoromethoxy)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045612.png)
![5-Methylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B14045617.png)


